(1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
(1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that features multiple functional groups, including thiophene rings, a cyclopentyl group, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. The key steps may include:
Formation of the thiophene rings: Thiophene derivatives can be synthesized through various methods, such as the Paal-Knorr synthesis or the Gewald reaction.
Cyclopentyl group attachment: The cyclopentyl group can be introduced via cyclization reactions or through the use of cyclopentyl halides in substitution reactions.
Oxadiazole ring formation: The 1,2,4-oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Piperidine ring incorporation: The piperidine ring can be introduced through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or reduce any ketone groups present.
Substitution: The compound can undergo various substitution reactions, particularly at the thiophene and piperidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, nucleophiles such as amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the oxadiazole ring could yield amines or alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex organic molecules.
Biology and Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate due to its unique structure and functional groups. It could be screened for biological activity against various targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- (1-(Thiophen-3-yl)cyclopentyl)(3-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (1-(Thiophen-2-yl)cyclopentyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c26-21(22(8-1-2-9-22)18-6-4-11-29-18)25-10-3-5-16(14-25)13-19-23-20(24-27-19)17-7-12-28-15-17/h4,6-7,11-12,15-16H,1-3,5,8-10,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGWUQOJCUTZGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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